ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
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Overview
Description
(Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is a complex organic compound featuring a unique structure that includes a nitrobenzoyl group, a dioxolo ring, and a benzo-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate typically involves multiple steps, including the formation of the dioxolo ring and the benzo-thiazole moiety. One common approach is to start with the appropriate nitrobenzoyl precursor and subject it to a series of reactions including nitration, cyclization, and esterification. The reaction conditions often involve the use of catalysts such as palladium and reagents like sodium hydride and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the nitrobenzoyl and benzo-thiazole moieties suggests that it may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications .
Industry
In industry, (Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific functional characteristics .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrobenzoyl group may participate in redox reactions, while the benzo-thiazole moiety could interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to the modulation of cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the dioxolo ring structure and are known for their diverse biological activities.
Benzothiazole derivatives: Compounds with the benzothiazole moiety are studied for their potential therapeutic applications, including antimicrobial and anticancer properties.
Uniqueness
(Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is unique due to its combination of functional groups and structural features.
Properties
IUPAC Name |
ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7S/c1-2-27-17(23)9-21-13-7-14-15(29-10-28-14)8-16(13)30-19(21)20-18(24)11-5-3-4-6-12(11)22(25)26/h3-8H,2,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDPGZARONAJBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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